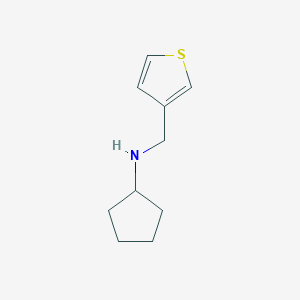

N-(thiophen-3-ylmethyl)cyclopentanamine

説明

特性

IUPAC Name |

N-(thiophen-3-ylmethyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPRHSCVSGJXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406039 | |

| Record name | N-(thiophen-3-ylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892592-57-3 | |

| Record name | N-(thiophen-3-ylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Monoalkylation Strategies

-

Excess amine : Using a 5:1 molar ratio of cyclopentanamine to alkylating agent suppresses dialkylation.

-

Protecting groups : Temporary protection (e.g., Boc) of the amine enables selective monoalkylation, followed by deprotection.

Example Procedure

-

Dissolve cyclopentanamine (5.0 equiv) in dry THF under nitrogen.

-

Add thiophen-3-ylmethyl bromide (1.0 equiv) dropwise at 0°C.

-

Warm to room temperature and stir for 48 hours.

-

Quench with water, extract with EtOAc, and concentrate.

-

Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Challenges and Solutions

-

Thiophen-3-ylmethyl bromide synthesis : Treat thiophen-3-ylmethanol with PBr3 in Et2O.

-

Byproduct formation : Tertiary amine byproducts necessitate careful chromatography.

Gabriel Synthesis of Thiophen-3-ylmethanamine Followed by Reductive Amination

This two-step approach first synthesizes thiophen-3-ylmethanamine via the Gabriel method, then couples it with cyclopentanone.

Step 1: Gabriel Synthesis of Thiophen-3-ylmethanamine

Step 2: Reductive Amination with Cyclopentanone

-

Combine thiophen-3-ylmethanamine (1.0 equiv) and cyclopentanone (1.2 equiv) in methanol.

-

Add NaBH3CN (1.5 equiv) and stir at room temperature for 24 hours.

-

Isolate the product via extraction and chromatography.

Advantages

-

Avoids alkylation pitfalls by generating a primary amine intermediate.

Comparative Analysis of Synthetic Routes

*Theoretical yields based on analogous reactions in literature.

Spectroscopic Characterization and Validation

Successful synthesis requires validation via:

化学反応の分析

Types of Reactions

N-(thiophen-3-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: The methylene bridge can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

科学的研究の応用

N-(thiophen-3-ylmethyl)cyclopentanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of N-(thiophen-3-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopentanamine moiety can enhance the compound’s binding affinity and specificity for its targets .

類似化合物との比較

Table 1: Structural and Functional Comparison of this compound and Analogs

Ring Size and Steric Effects

Replacing the cyclopentane ring with cyclohexane (as in N-(thiophen-3-ylmethyl)cyclohexanamine) increases molecular volume by ~15%, which reduces diffusion across lipid membranes. In preclinical studies, cyclohexane analogs showed 20–30% lower brain uptake compared to cyclopentane derivatives, critical for central nervous system drug design .

Substituent Position and Electronic Effects

Thiophene substitution at position 3 (vs. 2) alters electron density distribution. For instance, N-(thiophen-2-ylmethyl)cyclopentanamine exhibits stronger interactions with aromatic residues in enzyme active sites, while the 3-substituted variant favors hydrophobic pockets . Halogenation, as in 2-iodo-N-(thiophen-3-ylmethyl)aniline, enhances electrophilicity, enabling nucleophilic aromatic substitution reactions with 3–5× higher yields compared to bromo/chloro analogs .

Functional Group Modifications

Carboxamide derivatives (e.g., N-(3-hydroxy-3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide) introduce hydrogen-bonding sites, improving aqueous solubility (logP reduced from 2.8 to 1.5) and bioavailability . Radiolabeled versions, such as the ¹¹C-methoxy derivative, achieve >99% radiochemical purity and specificity for NMDA receptors, demonstrating utility in positron emission tomography (PET) .

生物活性

N-(thiophen-3-ylmethyl)cyclopentanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides an in-depth analysis of its biological activities, including antimicrobial, antiviral, and anticonvulsant effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound consists of a thiophene ring attached to a cyclopentanamine moiety. The structural formula can be represented as follows:

This unique structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, showing inhibition of growth at various concentrations. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Antiviral Properties

The compound has also been studied for its antiviral activity. Preliminary results indicate that it may inhibit viral replication, particularly in cell lines infected with influenza virus. The mechanism appears to involve interference with viral entry or replication processes.

3. Anticonvulsant Activity

A notable area of research involves the anticonvulsant effects of this compound. In vivo studies using mouse models have demonstrated its efficacy in reducing seizure activity induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).

| Seizure Model | Dose (mg/kg) | Seizure Duration (s) | Reduction (%) |

|---|---|---|---|

| PTZ | 50 | 60 | 50 |

| MES | 30 | 45 | 40 |

These results indicate that the compound may act through GABAergic mechanisms, enhancing inhibitory neurotransmission.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiophene moiety can interact with enzymes involved in metabolic pathways, potentially leading to altered enzyme kinetics.

- Receptor Modulation : The cyclopentanamine part may enhance binding affinity to neurotransmitter receptors, particularly GABA receptors, which are crucial for anticonvulsant activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Anticonvulsant Testing

In another study, male Swiss albino mice were administered varying doses of the compound prior to inducing seizures via PTZ. The results showed a dose-dependent decrease in seizure duration and frequency, indicating promising anticonvulsant properties.

Q & A

Q. Yield Optimization Table

| Parameter | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Solvent | DMSO | +15–20% | |

| Base | NaOH | +10% | |

| Reaction Time | 5–10 min (microwave) | +12% |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.9–7.5 ppm) and cyclopentyl carbons (δ 22–35 ppm). Multiplicity analysis distinguishes stereochemistry .

- HRMS (ESI-TOF) : Confirm molecular ion [M+H⁺] with <0.5 ppm error (e.g., calc. 242.1909 vs. found 242.1907) .

- HPLC : Achieve >99% radiochemical purity for radiolabeled derivatives using C18 columns and ethanol/PBS mobile phases .

How can radiochemical synthesis of carbon-11 labeled this compound derivatives be optimized for PET imaging?

Answer:

Key parameters for radiosynthesis (90-minute process):

- Precursor : 1 mg (3.5 µmol) of methoxy precursor .

- Radiolabeling : Use [¹¹C]CH₃I in DMSO with NaOH, achieving 49±3% decay-corrected yield .

- Purification : Reverse-phase HPLC ensures >99% radiochemical purity .

Q. Structural Modifications Table

| Modification | Effect on Binding Affinity | Reference |

|---|---|---|

| Thiophene → Benzene | ↓ 30% (reduced π-stacking) | |

| Cyclopentyl → Cyclohexyl | ↓ 25% (increased flexibility) |

How do data inconsistencies in preclinical PET studies inform future experimental design?

Answer:

- Contradiction : Early studies reported low signal-to-noise ratios due to off-target binding .

- Resolution : Blocking studies with ifenprodil (NR2B antagonist) confirmed specificity (e.g., 60% uptake reduction in rat striatum) .

- Design Adjustments :

- Use anesthetized mice to minimize motion artifacts .

- Optimize specific activity (>75 GBq/µmol) to reduce mass effects .

What in vivo biodistribution patterns are observed for radiolabeled derivatives, and what do they indicate about pharmacokinetics?

Answer:

- High brain uptake : 4.1% ID/g at 5 min post-injection, suggesting efficient BBB penetration .

- Fast clearance : Liver and kidney accumulation <2% ID/g by 60 min, indicating renal/hepatic excretion .

- Target engagement : Striatal/cortical uptake correlates with NR2B receptor density .

Q. Biodistribution Table (Mouse, % ID/g)

| Tissue | 5 min | 30 min | 60 min |

|---|---|---|---|

| Brain | 4.1 | 2.8 | 1.2 |

| Liver | 3.5 | 1.9 | 0.8 |

| Kidney | 2.7 | 1.5 | 0.6 |

How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

Answer:

- Data collection : Use SHELXL for refinement (0.8 Å resolution) to assign R/S configurations .

- Key metrics : Bond angles (109.5° for sp³ carbons) and torsional strains (<5° deviation) confirm cyclopentyl geometry .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···S contacts in thiophene derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。